N-Me-Val-OMe HCl
Description
Overview of N-Methylated Amino Acids (N-Me AAs) as Modified Amino Acid Residues
N-methylated amino acids (N-Me AAs) are derivatives of standard amino acids where a methyl group replaces the hydrogen atom on the backbone amide nitrogen. mdpi.comnih.gov This seemingly simple alteration introduces significant changes to the local and global properties of a peptide. nih.gov N-Me-Val-OMe HCl, or N-Methyl-L-valine methyl ester hydrochloride, serves as a key building block in the synthesis of peptides containing N-methylated valine residues. These modified residues are found in various natural products and have been increasingly incorporated into synthetic peptides to improve their drug-like properties. researchgate.netnih.gov The presence of the methyl group sterically hinders the rotation around the peptide bond, influencing the conformational flexibility of the peptide backbone. scielo.org.mx This conformational constraint can lead to the stabilization of specific secondary structures, which can be crucial for receptor binding and biological activity. researchgate.net
Significance of N-Methylation in Peptide and Protein Chemistry
The addition of a methyl group to the peptide backbone has a profound effect on the pharmacokinetic properties of the resulting peptide. researchgate.netnih.gov This modification can lead to enhanced metabolic stability, improved membrane permeability, and an extended in vivo half-life, all of which are critical for the development of effective peptide-based therapeutics. mdpi.compnas.orgmerckmillipore.com
One of the most significant advantages of N-methylation is the increased resistance of peptides to proteolytic degradation. researchgate.netscielo.org.mxresearchgate.net The methyl group on the amide nitrogen acts as a steric shield, hindering the approach of proteases and preventing the enzymatic cleavage of the adjacent peptide bond. mdpi.com This enhanced stability is not limited to the site of methylation but can also extend to neighboring peptide bonds. researchgate.net Studies have shown that the incorporation of N-methylated amino acids can dramatically increase the half-life of peptides in the presence of digestive enzymes and serum proteases. mdpi.com For instance, the substitution of L-amino acids with their N-methylated counterparts has been shown to significantly improve the stability of peptides in serum. mdpi.com This increased proteolytic stability is a crucial factor in the design of orally available peptide drugs. researchgate.netspringernature.com
N-methylation can significantly enhance the membrane permeability of peptides, a key factor for their oral bioavailability. researchgate.netresearchgate.netmerckmillipore.comspringernature.com The replacement of the amide hydrogen with a methyl group reduces the hydrogen bonding capacity of the peptide backbone. mdpi.com This decrease in hydrogen bond donors is thought to improve passive membrane permeability by reducing the desolvation penalty associated with moving from an aqueous environment to the lipidic environment of the cell membrane. pnas.org The increased lipophilicity of N-methylated peptides also contributes to their improved ability to cross cellular membranes. scielo.org.mx Numerous studies have demonstrated that the introduction of N-methylated residues can lead to a substantial increase in the oral bioavailability of peptides, a major hurdle in peptide drug development. pnas.orgacs.orgspringernature.com For example, the highly N-methylated cyclic peptide, cyclosporine A, is a well-known example of an orally bioavailable peptide drug. acs.org
The effect of N-methylation on solubility and lipophilicity is a nuanced aspect of this modification. While N-methylation generally increases the lipophilicity of a peptide due to the addition of a hydrophobic methyl group, its impact on aqueous solubility can be more complex. researchgate.netscielo.org.mxresearchgate.net Some studies have reported that N-methylation can lead to an increase in aqueous solubility. rsc.orgrsc.org This is attributed to the disruption of interchain hydrogen bonding, which can prevent aggregation and improve solvation. merckmillipore.com However, other research suggests that N-methylation can decrease water solubility, particularly in peptides with a high degree of methylation. nih.gov Therefore, the strategic placement and number of N-methylated residues are critical for achieving the desired balance between lipophilicity and aqueous solubility. researchgate.netmerckmillipore.com
Table 1: Impact of N-Methylation on Physicochemical Properties of Amino Acid Derivatives This table is based on computational studies of Ac-X-OMe and their N-methylated analogs.
| Amino Acid (X) | Property | Non-Methylated | N-Methylated |
| Valine | ClogP | 1.3 | 1.6 |
| ΔGsolv (kcal/mol) | -6.2 | -7.1 | |
| Leucine | ClogP | 1.7 | 2.0 |
| ΔGsolv (kcal/mol) | -6.0 | -6.9 | |
| Phenylalanine | ClogP | 1.8 | 2.1 |
| ΔGsolv (kcal/mol) | -7.4 | -8.2 | |
| Data sourced from computational studies. longdom.org |
Table 2: Research Findings on the Effects of N-Methylation
| Research Focus | Key Finding | Reference |
| Proteolytic Stability | N-methylation of an amide bond adjacent to a cleavage site can offer greater resistance to enzymatic degradation than methylation at the cleavage site itself. | mdpi.com |
| Oral Bioavailability | A novel peptide with selective N-methylation showed an oral bioavailability of 33% in a rat model. | pnas.org |
| Permeability | N-methylation improved the permeability of all 15 analogs of a tetrapeptide across an artificial membrane model of the blood-brain barrier. | nih.gov |
| Serum Stability | Substitution with N-methyl amino acids increased the remaining area of peptides from 40% to 65% after 1 hour of incubation in serum. | mdpi.com |
Influence on Conformational Characteristics of Peptides
The incorporation of N-methylated amino acids into a peptide chain has a significant impact on its three-dimensional structure, a key determinant of its biological function. ub.eduacs.org
N-methylation introduces steric hindrance that restricts the rotational freedom within the peptide backbone. mdpi.com This constraint reduces the peptide's flexibility, leading to a more rigid and defined conformation. rsc.orgscielo.org.mxrsc.org By locking the peptide into a specific shape, N-methylation can enhance its binding affinity and selectivity for its target. researchgate.net This induced rigidity is a crucial factor in designing peptides with specific and predictable biological activities. acs.org
A key consequence of N-methylation is the alteration of the amide bond properties within the peptide backbone. scielo.org.mx Specifically, it lowers the energy barrier for the isomerization between the trans and cis conformations of the amide bond. ub.edursc.orgrsc.org While the trans form is generally favored in standard peptides, N-methylation increases the likelihood of finding the amide bond in the cis configuration. rsc.orgmerckmillipore.com This shift in equilibrium can lead to the adoption of unique secondary structures, such as β-turns, that may not be accessible to the unmodified peptide. rsc.orgmerckmillipore.com The ability to favor the cis-amide bond introduces a powerful tool for controlling peptide folding and, consequently, its biological function. mdpi.com
The table below illustrates the effect of N-methylation on the cis/trans amide energy barrier for various amino acid derivatives.
| Amino Acid Derivative (Ac-X-OMe) | Calculated Amide cis/trans Activation Energy (EA) |
| Native Species | Higher |
| N-Methylated Analogues | Lower |
| Data derived from a DFT study on selected L-amino acid derivatives. rsc.org |
The substitution of a hydrogen atom with a methyl group on the amide nitrogen eliminates a hydrogen bond donor. researchgate.netub.edu This blockage of potential intramolecular hydrogen bonding sites disrupts the formation of certain secondary structures that rely on these interactions. mdpi.comrsc.orgscielo.org.mxmerckmillipore.com By preventing these hydrogen bonds, N-methylation can alter the peptide's folding pattern and expose different regions of the molecule for interaction with its target. mdpi.com This modification can also prevent undesirable aggregation between peptide chains. researchgate.netmerckmillipore.com
Role in Modulating Biological Activity and Selectivity
The conformational changes induced by N-methylation directly translate to alterations in the biological activity and selectivity of peptides. researchgate.netnih.govacs.orgscielo.org.mx This makes N-methylation a valuable strategy in the development of targeted therapeutics. ingentaconnect.com
N-methylated amino acids are frequently incorporated into peptides to create potent and specific enzyme inhibitors. researchgate.netingentaconnect.comnih.govresearchgate.netacs.org The increased proteolytic stability conferred by N-methylation is a significant advantage, as it prevents the peptide from being rapidly degraded by enzymes. researchgate.netmerckmillipore.comresearchgate.net This enhanced stability prolongs the inhibitor's presence and activity in a biological system. peptide.com The conformational rigidity imposed by N-methylation can also lead to a more precise fit into the active site of an enzyme, thereby increasing inhibitory potency. researchgate.net
For example, N-methylation has been successfully used to enhance the resistance of peptides to enzymatic cleavage by proteases like trypsin. researchgate.netmdpi.com
The table below summarizes the impact of N-methylation on the enzymatic stability of certain peptides.
| Peptide Modification | Effect on Enzymatic Stability |
| Introduction of N-methyl amino acids | Generally increases enzymatic stability and in vivo half-life. peptide.com |
| Single or double N-methylation | Can be less favorable for enhancing stability against digestive enzymes compared to multiple substitutions. mdpi.com |
| Findings are based on in vitro studies with enzymes like trypsin and chymotrypsin. mdpi.com |
The ability of N-methylation to fine-tune the conformation of a peptide makes it a powerful tool for modulating its interaction with receptors. researchgate.netacs.orgmdpi.com By altering the peptide's shape, it is possible to switch its function from a receptor agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor), or vice versa. ingentaconnect.comnih.govresearchgate.netpeptide.com This modulation of activity is crucial for developing drugs that can either stimulate or inhibit specific biological pathways. For instance, N-methyl-D-aspartic acid (NMDA) acts as a specific agonist at the NMDA receptor. ebi.ac.uk The conformational constraints introduced by N-methylation can lead to enhanced binding selectivity for specific receptor subtypes, reducing off-target effects. researchgate.netresearchgate.net
Conversion of Agonists to Antagonists
A fascinating outcome of N-methylation is its ability to convert a peptide agonist into an antagonist. researchgate.netingentaconnect.comacs.org This switch in activity is often attributed to the conformational constraints imposed by the N-methyl group. acs.org By altering the peptide's backbone flexibility and side-chain orientations, N-methylation can disrupt the specific interactions required for receptor activation (agonism) while preserving or even enhancing the binding affinity, leading to receptor blockade (antagonism). acs.org For instance, gonadotropin-releasing hormone (GnRH) antagonists, which are used in treatments for conditions like advanced prostate cancer, often incorporate modified amino acids to achieve their antagonist profile, preventing the initial hormonal flare-up seen with agonists. dntb.gov.ua
Application in Drug Discovery and Development
N-methylated amino acids are integral to modern drug discovery and development, offering a pathway to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.govresearchgate.net Their incorporation into peptide sequences is a widely used strategy to enhance pharmacokinetic properties. nih.govingentaconnect.com
Building Blocks in Combinatorial Chemistry
N-methylated amino acids, including derivatives like this compound, serve as valuable building blocks in combinatorial chemistry. researchgate.netingentaconnect.com Their use in the synthesis of peptide libraries allows for the generation of a vast number of diverse molecules. aralezbio.com This chemical diversity is crucial for screening and identifying new drug candidates with desired biological activities. researchgate.net Protected forms of N-methylated amino acids, such as Boc-N-methyl-L-valine, are specifically designed for efficient and selective use in peptide synthesis. chemimpex.com
Design of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. N-methylation is a fundamental tool in the design of peptidomimetics. researchgate.netuminho.pt By replacing a standard amino acid with its N-methylated counterpart, researchers can enhance proteolytic stability, increase lipophilicity, and improve membrane permeability. upc.eduuminho.pt This modification disrupts the typical hydrogen-bonding network, which can lead to increased bioavailability. upc.eduuminho.pt The immunosuppressant drug cyclosporine A, which contains several N-methylated amino acids including N-methyl-valine, is a classic example of a successful peptidomimetic with oral bioavailability. nsf.govuminho.pt
Optimization of Peptide Therapeutics
The optimization of peptide therapeutics heavily relies on strategies like N-methylation to enhance their stability and efficacy. enamine.net The introduction of N-methyl groups can protect peptide bonds from enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. aralezbio.comenamine.net This increased stability leads to a longer plasma half-life and sustained therapeutic effect. nih.gov Furthermore, N-methylation can fine-tune the conformational properties of a peptide to improve its binding affinity and selectivity for its target receptor. nih.govaralezbio.com
Development of Novel Drugs
The unique properties conferred by N-methylation have been instrumental in the development of novel drugs. rsc.org For example, the anti-cancer agent monomethyl auristatin F (MMAF) can be modified with N-methyl-DL-valine to increase its hydrophobicity and cell permeability. medchemexpress.com This demonstrates how N-methylated amino acids can be used to functionalize complex molecules and improve their therapeutic potential. The development of N-methylated peptides as enzyme inhibitors and receptor antagonists is an active area of research. researchgate.netingentaconnect.com
This compound as a Specific N-Methylated Amino Acid Derivative
This compound, or N-Methyl-L-valine methyl ester hydrochloride, is a specific derivative of the amino acid valine that plays a significant role in the applications described above. chemimpex.com As a building block, it is used in the synthesis of modified peptides and peptidomimetics. chemimpex.comchemimpex.com Its ester and hydrochloride forms enhance its solubility and ease of handling in synthetic procedures. chemimpex.com The presence of the N-methyl group on the valine residue provides the steric and conformational effects that are crucial for modulating the biological activity and pharmacokinetic properties of the resulting peptides. aralezbio.comchemimpex.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value | Source |
| Synonyms | N-Methyl-L-valine methyl ester hydrochloride, N-Me-L-Val-OMe·HCl | chemimpex.com |
| CAS Number | 3339-44-4 | chemimpex.comchemicalbook.in |
| Molecular Formula | C7H15NO2·HCl | chemimpex.com |
| Molecular Weight | 181.66 g/mol | chemimpex.comchemicalbook.in |
| Appearance | White to off-white powder/solid | chemimpex.com |
| Melting Point | 140-141°C | chemicalbook.in |
| Storage Conditions | 0-8°C | chemimpex.com |
This compound is a reactant in the synthesis of various organic molecules, highlighting its utility in constructing more complex chemical entities. chemicalbook.in
Context within N-Methylated Amino Acid Research
Research into N-methylated amino acids is a dynamic area focused on synthesizing and strategically incorporating these modified residues into peptides to modulate their biological and physical properties. researchgate.netnih.gov The primary goal is to create novel peptide-based therapeutics with superior efficacy and stability. chemimpex.com N-methylation can alter the hydrogen-bonding pattern of the peptide backbone, which in turn influences the peptide's conformation and its ability to resist enzymatic breakdown. researchgate.netnih.gov
Rationale for Focused Investigation of this compound
The focused investigation of this compound is driven by its specific utility as a synthetic intermediate in the development of advanced biomolecules. chemimpex.com Its structure combines the features of N-methylation with the bulky isopropyl side chain of valine, making it a key component for creating peptides with unique conformational properties. chemimpex.comasianpubs.org The hydrochloride salt and methyl ester forms enhance its solubility and handling characteristics, rendering it a practical building block for peptide synthesis. chemimpex.com
Researchers utilize this compound for several key applications. It serves as a reactant in the synthesis of complex natural products and their analogues, such as the tetrapeptide belamide A. chemicalbook.in Its incorporation into peptide chains is a strategy employed in the development of novel therapeutics, particularly in areas where enhanced stability and bioavailability are critical for efficacy. chemimpex.com Beyond peptide synthesis, the compound is also employed in fundamental biochemical research, including studies on protein folding and enzyme activity, where it can provide insights into biochemical mechanisms. chemimpex.com Its role as a chiral auxiliary in asymmetric synthesis further broadens its applicability in organic chemistry. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3339-44-4 | chemimpex.comchemicalbook.infishersci.ca |
| Molecular Formula | C₇H₁₅NO₂·HCl | chemimpex.com |
| Molecular Weight | 181.66 g/mol | chemimpex.comchemicalbook.infishersci.ca |
| Appearance | White to off-white powder/solid | chemimpex.com |
| Melting Point | 140-141 °C | chemicalbook.in |
| Optical Rotation | [a]D20 = +19 ± 2° (c=1 in H₂O) | chemimpex.com |
| MDL Number | MFCD00238325 | chemimpex.comchemicalbook.infishersci.ca |
| PubChem CID | 73187978 | chemimpex.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHGHUMLSLOID-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl Valine Derivatives
Chemical Synthesis Approaches for N-Methyl Amino Acids
Oxazolidinone-Based Methodologies
Reductive Cleavage of Oxazolidinones
A widely utilized strategy for synthesizing N-methyl amino acids involves the formation and subsequent reductive cleavage of 5-oxazolidinone (B12669149) intermediates researchgate.netresearchgate.netnih.govpublish.csiro.augoogle.comgoogle.com. This method typically begins with the protection of an amino acid, often as an N-carbamoyl or N-acyl derivative, which then undergoes cyclization with a formaldehyde (B43269) source (e.g., paraformaldehyde) under acid catalysis to form the 5-oxazolidinone ring researchgate.netgoogle.com.
Following oxazolidinone formation, the ring is reductively cleaved to yield the N-methylated amino acid. Common reductive systems include triethylsilane (TES) in trifluoroacetic acid (TFA), or catalytic hydrogenation using palladium on carbon (Pd/C) researchgate.netresearchgate.netgoogle.com. This approach offers a route to N-methylated amino acids with high optical purity, minimizing the presence of unmethylated byproducts researchgate.net.
Application to Various Amino Acids, including Valine
The oxazolidinone-based methodology has been successfully applied to a broad spectrum of the 20 common L-amino acids, providing a unified approach to N-methylated derivatives researchgate.netresearchgate.netpublish.csiro.auscilit.com. While the method is generally robust, amino acids with reactive side chains, such as serine, threonine, tyrosine, cysteine, methionine, tryptophan, asparagine, histidine, and arginine, may require specific protecting groups or tailored synthetic strategies for the side chain construction to ensure efficient N-methylation researchgate.netscilit.com. Valine, with its relatively unreactive isopropyl side chain, is amenable to this method, allowing for the preparation of N-methyl valine derivatives, including esters like N-Me-Val-OMe researchgate.netscilit.com.
On-Resin N-Methylation in Solid Phase Peptide Synthesis (SPPS)
The direct N-methylation of amino acids while they are attached to a solid support during SPPS offers a powerful strategy for rapidly generating libraries of N-methylated peptides or for incorporating N-methylated amino acids into specific positions within a peptide sequence nih.govspringernature.comnih.govresearchgate.netacs.orgnih.gov. This on-resin approach can significantly improve the efficiency of peptide synthesis by avoiding the separate synthesis and purification of N-methylated amino acid building blocks. N-methylation can positively influence peptide properties such as oral bioavailability, in vivo half-life, target affinity, and specificity nih.govspringernature.compeptide.com.
Sulfonylation-Methylation-Desulfonylation Procedure
A well-established and versatile method for on-resin N-methylation is the three-step sulfonylation-methylation-desulfonylation sequence nih.govacs.orgbeilstein-journals.orggoogle.comnsc.rucsic.es. This procedure typically involves:
Sulfonylation: The N-terminal α-amino group of the resin-bound amino acid is protected with a sulfonyl group, commonly the o-nitrobenzenesulfonyl (o-NBS) group, using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) acs.orgbeilstein-journals.orggoogle.comnsc.rucsic.esacs.orgfigshare.com. The efficiency of this step can be enhanced by using additives like 4-dimethylaminopyridine (B28879) (DMAP) beilstein-journals.org.
Methylation: The sulfonamide nitrogen is then methylated, typically using methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base acs.orgcsic.es.
Desulfonylation: Finally, the sulfonyl protecting group is removed under mild conditions, often using reagents like 2-mercaptoethanol (B42355) with a base (e.g., DBU) or sodium borohydride (B1222165) (NaBH₄) researchgate.netacs.orgbeilstein-journals.orgnsc.ruacs.org.
Optimization efforts have focused on reducing the reaction times for each step, achieving complete N-methylation in as little as 40 minutes for the entire process while maintaining high purity nih.govacs.orgfigshare.com.
Table 1: Time Optimization of Sulfonylation-Methylation-Desulfonylation Procedure
| Sulfonylation Time (min) | Methylation Time (min) | Desulfonylation Time (min) | Method Used | HPLC Purity of Crude Product (%) |
| 5 | 2 + 2 | 5 + 5 | UA | 59 |
| 5 | 15 + 10 | 15 + 10 | UA | (Not specified) |
Note: UA refers to Ultrasonic bath method. Data adapted from figshare.com. Specific details on methylation and desulfonylation steps may involve multiple additions or washes.
Use of Specific Protecting Groups and Coupling Reagents
The success of on-resin N-methylation and subsequent peptide coupling relies heavily on the choice of protecting groups and coupling reagents compatible with SPPS.
Protecting Groups: Standard Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is generally employed for the N-terminus and side chains, respectively iris-biotech.de. The N-methyl group itself is a permanent modification, and orthogonal protecting groups are used for side chains and the resin linkage iris-biotech.de. The o-NBS group used in the sulfonylation-methylation-desulfonylation strategy is compatible with Fmoc chemistry and can be selectively removed beilstein-journals.orgacs.org.
Coupling Reagents: Coupling N-methylated amino acids, which possess a sterically hindered secondary amine, requires potent coupling reagents.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA (N,N-diisopropylethylamine) or HOAt (1-hydroxy-7-azabenzotriazole) are highly effective for difficult couplings involving N-methyl amino acids peptide.comscielo.org.mxbachem.commerckmillipore.com. HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and HCTU are generally less effective for N-methylated amino acids peptide.com. COMU is another highly efficient reagent comparable to HATU bachem.com.
Phosphonium Reagents: Reagents like BOP-Cl, PyBroP, PyAOP, and PyBOP/HOAt have also been reported for N-methyl amino acid coupling peptide.com.
Triphosgene (B27547) (Bis(trichloromethyl) carbonate, BTC): Triphosgene is a highly efficient reagent that can form reactive acid chlorides in situ, facilitating the coupling of sterically hindered N-methyl amino acids acs.orgmerckmillipore.comnih.govresearchgate.netnih.govresearchgate.net. It has shown superiority in coupling N-methylated amino acids due to the formation of unhindered acid chlorides researchgate.net.
Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) in combination with additives like HOAt or Oxyma Pure remains a viable option for challenging couplings bachem.com.
Table 2: Efficacy of Coupling Reagents for N-methyl Amino Acids in SPPS
| Coupling Reagent(s) | Reported Efficacy for N-methyl Amino Acids | Key Advantages/Notes | References |
| HATU/DIPEA | Highly Effective | Recommended for N-methylated amino acids; minimizes racemization; fast reaction times. | peptide.comscielo.org.mxbachem.commerckmillipore.com |
| Triphosgene (BTC) | Highly Effective | Forms reactive acid chlorides in situ; efficient for sterically hindered couplings. | acs.orgmerckmillipore.comnih.govresearchgate.netnih.govresearchgate.net |
| COMU | Highly Effective | Comparable efficiency to HATU. | bachem.com |
| DIC/HOAt, DIC/Oxyma | Effective | Good for difficult couplings. | bachem.com |
| HBTU/HCTU | Less Effective | Generally less effective for N-methyl amino acids compared to HATU. | peptide.com |
| BOP-Cl, PyBroP, PyAOP, PyBOP/HOAt | Used | Mentioned for N-methyl amino acid coupling. | peptide.com |
Challenges with Steric Hindrance during Peptide Coupling
The introduction of a methyl group onto the α-nitrogen atom transforms the primary amine of an amino acid into a secondary amine. This structural change leads to increased steric bulk around the reactive center peptide.comscielo.org.mxnih.govcem.comresearchgate.net. Consequently, coupling N-methylated amino acids to the growing peptide chain on the solid support is often more challenging than coupling standard amino acids. This steric hindrance can result in slower reaction rates, lower coupling yields, and the potential need for multiple coupling cycles or more aggressive reaction conditions peptide.comscielo.org.mxnih.govresearchgate.netcem.comresearchgate.net. The use of highly reactive coupling reagents and optimized protocols is therefore essential peptide.comscielo.org.mxbachem.commerckmillipore.comcem.comresearchgate.net.
Minimizing Racemization during Activation and Coupling
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, particularly when dealing with activated amino acid derivatives scilit.compeptide.comscielo.org.mxbachem.comresearchgate.netnih.govchemrxiv.org. Sterically hindered amino acids, including N-methylated ones, are often more prone to racemization during the activation and coupling steps due to the formation of reactive intermediates like oxazolones scilit.comresearchgate.netchemrxiv.org.
To mitigate racemization:
Reagent Selection: Coupling reagents such as HATU/HOAt are known to minimize racemization peptide.comscielo.org.mxbachem.commerckmillipore.com. Triphosgene methods have also been reported to proceed with no epimerization researchgate.net.
Reaction Conditions: Careful control of reaction times, temperature, and the use of appropriate bases (e.g., DIPEA, collidine) are crucial scilit.compeptide.comacs.orgscielo.org.mxbachem.comresearchgate.netchemrxiv.org. Minimizing pre-activation times can also help peptide.com.
Protecting Groups: Certain protecting groups, such as the DNPBS group, have been developed specifically to suppress α-carbon racemization during SPPS nih.gov.
By employing optimized protocols and carefully selected reagents, the synthesis of peptides incorporating N-methylated amino acids like N-Me-Val-OMe can be achieved with high fidelity and minimal racemization.
Compound Name List:
N-Me-Val-OMe HCl (N-Methyl-Valine Methyl Ester Hydrochloride)
Fmoc (9-fluorenylmethoxycarbonyl)
Boc (tert-butyloxycarbonyl)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIPEA (N,N-diisopropylethylamine)
HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate)
Triphosgene (Bis(trichloromethyl) carbonate, BTC)
o-NBS (o-nitrobenzenesulfonyl)
o-NBS-Cl (o-nitrobenzenesulfonyl chloride)
DMAP (4-Dimethylaminopyridine)
MeI (Methyl iodide)
DMS (Dimethyl sulfate)
TFA (Trifluoroacetic acid)
TES (Triethylsilane)
NaBH₄ (Sodium borohydride)
HOAt (1-hydroxy-7-azabenzotriazole)
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
DIC (N,N'-diisopropylcarbodiimide)
DCC (N,N'-dicyclohexylcarbodiimide)
DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl)
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Pmc (2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)
Trt (Trityl)
tBu (tert-butyl)
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)
PyAOP (Aza-benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate)
PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate)
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)
Green Chemistry Approaches for N-Methylated Amino Acids
Green chemistry emphasizes the use of environmentally benign reagents, catalysts, and processes that minimize waste and energy consumption. For N-methylated amino acids, this includes biocatalytic methods and the utilization of less hazardous methylating agents like dimethyl carbonate (DMC).
Biocatalytic Synthesis
Biocatalysis offers a highly selective and environmentally friendly route for N-methylation. Engineered microorganisms and isolated enzymes can catalyze the formation of N-methylated amino acids with high enantiopurity.
Recombinant Corynebacterium glutamicum : Strains of Corynebacterium glutamicum have been metabolically engineered for the fermentative production of N-methylated amino acids. This often involves the heterologous expression of enzymes such as N-methyl-L-amino acid dehydrogenases or imine reductases (IREDs) frontiersin.orgmdpi.comnih.govresearchgate.net. These enzymes can catalyze the reductive methylamination of 2-oxoacids (or related precursors) using methylamine. For example, research has demonstrated the production of N-methyl-L-alanine and N-methylphenylalanine using engineered C. glutamicum strains mdpi.comnih.gov. While specific examples for N-methyl-L-valine using this exact system are less detailed in the provided literature, the principle of using engineered C. glutamicum with appropriate dehydrogenases or reductases for N-methylation is well-established frontiersin.orgnih.gov.
N-methyl-L-amino acid Dehydrogenase : Enzymes like N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida can directly catalyze the NADPH-dependent formation of N-alkyl-L-amino acids from α-oxo acids and alkylamines researchgate.net. These enzymes belong to a novel oxidoreductase superfamily and offer high specificity for N-methylation.
Table 1: Green Chemistry Approaches for N-Methylation of Amino Acids
| Method | Methylating Agent / Cofactor | Key Enzyme/Microorganism | Typical Substrates | Reported Advantages | References |
| Biocatalytic Synthesis | Methylamine / NADPH | N-methyl-L-amino acid dehydrogenase (e.g., from P. putida) | α-oxo acids (e.g., pyruvate, phenylpyruvate) | High enantioselectivity, mild conditions, reduced waste. | frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov |
| Methylamine / NADPH | Engineered Corynebacterium glutamicum | 2-oxoacids, sugars | Fermentative production, potential for high titers, sustainable. | frontiersin.orgmdpi.comnih.govnih.gov | |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) | Acid catalysts (Brønsted or Lewis acids) | Amino acids, amines | Environmentally benign reagent, high conversions/yields, broad applicability, no racemization. | rsc.orgcsic.esacs.orgresearchgate.netresearchgate.net |
Acid-Assisted Reactions with Dimethyl Carbonate
Dimethyl carbonate (DMC) is recognized as a "green" methylating agent due to its low toxicity, biodegradability, and cost-effectiveness csic.esacs.org. Acid-assisted reactions with DMC have emerged as an efficient method for N-methylation and esterification of amino acids rsc.orgresearchgate.netresearchgate.net.
N-Methylation with DMC : In the presence of suitable acid catalysts (e.g., Lewis acids like FeCl₃, ZnCl₂, AlCl₃·6H₂O, or Brønsted acids like PTSA, acetic acid, formic acid), DMC can effectively methylate the amino group of amino acids rsc.orgresearchgate.net. These reactions often proceed under mild conditions, achieving high conversions and selectivity. For instance, studies have reported N-methylation, N,O-dimethylation, and N-formylation of various amino acids using an acid-assisted DMC system, often yielding >99% conversions and >99% yields rsc.org. The mechanism typically involves the activation of DMC by the acid catalyst, followed by nucleophilic attack.
Esterification with DMC : While primarily discussed for N-methylation, DMC can also be employed for esterification of carboxylic acids, often under base catalysis, though acid catalysis is also reported acs.orgresearchgate.net. This dual functionality makes DMC a versatile reagent in amino acid modification.
Specific Synthesis of this compound
The synthesis of this compound typically involves a sequence of reactions: esterification of the carboxyl group, N-methylation of the amino group, and final formation of the hydrochloride salt. These steps can sometimes be performed in a specific order or even concurrently depending on the chosen methodology.
Esterification Procedures for Carboxyl Protection
Esterification of the carboxyl group is a common strategy to protect it during subsequent reactions or to modify the compound's properties. For this compound, the methyl ester is desired.
Fischer Esterification with Thionyl Chloride (SOCl₂) : A widely used and efficient method for preparing amino acid methyl ester hydrochlorides is the Fischer esterification using methanol (B129727) in the presence of thionyl chloride (SOCl₂). This method directly yields the hydrochloride salt. L-Valine reacts with anhydrous methanol and SOCl₂, typically at low temperatures initially, followed by reflux. The molar ratio of L-valine:SOCl₂:methanol is often optimized around 1.0:1–1.5:20–21 guidechem.comgoogle.com. This process involves the in situ generation of HCl by SOCl₂, which protonates methanol, enhancing its electrophilicity for nucleophilic attack by the valine carboxylate. The reaction is typically carried out for several hours, followed by distillation and crystallization guidechem.comgoogle.com.
Direct Acid-Catalyzed Esterification : Carboxylic acids can be directly esterified with alcohols under acid catalysis, often requiring removal of water to drive the equilibrium mdpi.com. While effective for many carboxylic acids, amino acids present challenges due to the presence of the amino group, which can also react or lead to side products.
Other Esterification Methods : Alternative methods for carboxyl protection include conversion to acid chlorides or activated esters (e.g., p-nitrophenyl esters) for peptide synthesis, but for direct ester formation, the Fischer esterification with SOCl₂ is prevalent for amino acid methyl esters gcwgandhinagar.compublish.csiro.au.
N-Methylation of Valine Precursors
The introduction of a methyl group onto the nitrogen atom of valine or its ester is a critical step.
Chemical N-Methylation :
Reductive Amination : A common chemical approach involves the reductive amination of valine or its ester using formaldehyde as the methyl source and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). This method can lead to mono- or di-methylation depending on conditions frontiersin.orgmdpi.comgoogle.com.
Direct Methylation : Other direct methylation strategies exist, such as using methyl iodide or dimethyl sulfate, but these often require protection of the carboxyl group and can lead to over-methylation or racemization frontiersin.orggoogle.comacs.org.
Biocatalytic N-Methylation : As discussed in Section 2.1.5.1, enzymes like N-methyl-L-amino acid dehydrogenases or engineered microbial systems can perform N-methylation of valine precursors frontiersin.orgmdpi.comnih.govresearchgate.net. This approach is particularly attractive for achieving high stereoselectivity.
It is important to note that the order of esterification and N-methylation can vary. In some synthetic strategies, N-methylation might be performed on the free amino acid before esterification, or on the esterified amino acid. For instance, N-methyl-L-valine can be synthesized first, and then esterified. Alternatively, L-valine methyl ester can be synthesized and then subjected to N-methylation.
Advanced Research in Peptide and Peptidomimetic Integration
Incorporation of N-Me-Val-OMe into Peptidic Structures
The introduction of N-Me-Val-OMe into a peptide backbone requires specialized chemical synthesis techniques, whether in solution or on a solid phase, as well as emerging biological methods. The primary obstacle in chemical synthesis is the steric hindrance imposed by the N-methyl group, which significantly reduces the reactivity of the secondary amine and complicates peptide bond formation.
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers flexibility in tailoring reaction conditions to accommodate challenging coupling steps, which is often necessary for N-methylated residues. While solid-phase synthesis is generally preferred for its simplicity in purification, LPPS becomes essential for sequences where on-resin aggregation or difficult couplings cannot be overcome.
In the context of N-methylated amino acids, various coupling reagents are employed to facilitate the formation of the amide bond. Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization. More potent activating agents may be required for particularly hindered couplings. For instance, phosphonium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) have proven effective.
A key advantage of solution-phase synthesis is the ability to perform site-selective N-methylation on a pre-formed peptide segment. One established method involves the use of an arylsulfonyl protecting group, which can be alkylated before its removal, allowing for the introduction of the N-methyl group at a specific position within the peptide chain. This approach circumvents the need to synthesize and incorporate a pre-methylated amino acid derivative, offering an alternative route to complex N-methylated peptides.
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides, but the inclusion of N-methylated residues like N-Me-Val-OMe requires significant optimization of standard protocols. The compatibility of N-methylated amino acids with SPPS is primarily dictated by the efficiency of the coupling reactions.
The steric hindrance from the N-methyl group is a major challenge in SPPS, making it difficult to couple the subsequent amino acid onto the N-methylated residue. researchgate.netpeptide.com This often leads to incomplete reactions and the formation of deletion sequences. To overcome this, researchers have employed several strategies:
Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky or hindered amino acids to completion more efficiently than at room temperature. springernature.comcem.com
Advanced Coupling Reagents: Standard coupling reagents are often insufficient. More potent reagents are necessary to achieve high yields. peptide.com A comparison of commonly used reagents for coupling to N-methylated amino acids is presented below.
Extended Reaction Times and Double Coupling: Simply increasing the reaction time or performing the coupling step twice (double coupling) is a common tactic to ensure the reaction proceeds to completion. researchgate.net
Table 1: Coupling Reagents for Sterically Hindered N-Methylated Amino Acids in SPPS
| Reagent Class | Specific Reagent | Efficacy Notes | Citations |
|---|---|---|---|
| Phosphonium Salts | PyBOP/HOAt, PyAOP | Considered among the most promising and effective reagents for these challenging couplings. | nih.gov |
| PyBrOP | A highly reactive reagent effective for hindered couplings, though it can increase the risk of racemization with prolonged use. | researchgate.netpeptide.com | |
| Aminium/Uronium Salts | HATU | Utilized with success for N-methyl amino acid coupling, generally more effective than HBTU or HCTU. | peptide.com |
| COMU | A modern reagent with high coupling efficiency, comparable to HATU, and improved safety and solubility profile. | researchgate.net | |
| Other | BOP-Cl | A useful reagent specifically for couplings involving N-methylated amino acids. | reddit.com |
Achieving regioselectivity—the methylation of a specific nitrogen atom in the peptide backbone—is crucial. While incorporating pre-synthesized Fmoc-N-Me-AA-OH derivatives is the most direct method, on-resin N-methylation provides an alternative and versatile strategy. A widely used method for site-selective N-methylation on a solid support was developed based on the work of Fukuyama and refined by others. nih.govacs.org
This procedure involves three main steps performed on the resin-bound peptide after the desired amino acid has been added:
Sulfonylation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This protection makes the amide proton acidic.
Methylation: The acidic N-H group is then deprotonated with a base and methylated using an alkylating agent like dimethyl sulfate (B86663) or methyl iodide.
Desulfonylation: The o-NBS protecting group is removed to reveal the newly formed N-methyl amine, allowing the peptide chain to be further elongated. nih.govacs.org
The conformation of the peptide itself can also influence the regioselectivity of N-methylation reactions, particularly in cyclic peptides, suggesting that the peptide's secondary structure can shield some amide nitrogens while exposing others. escholarship.org
The synthesis of peptides containing consecutive N-methylated amino acids represents an even greater synthetic challenge due to compounded steric hindrance. researchgate.netpeptide.com Coupling an N-methylated amino acid onto another N-methylated residue is particularly difficult and often results in low yields and deletion byproducts. nih.gov
To achieve efficient coupling in these cases, the most powerful activating reagents are required. Research has shown that phosphonium reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or the combination of PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) are among the most effective choices for these demanding couplings. nih.gov In addition to potent reagents, optimized conditions such as elevated temperatures (often achieved with microwave heating) and repeated coupling cycles are typically necessary to drive the reaction to completion.
Beyond chemical synthesis, significant progress has been made in the ribosomal incorporation of N-methylated amino acids. This biological approach leverages the cell's translational machinery to create peptides with backbone modifications. The key challenge is to make the ribosome accept an N-methylated amino acid as a substrate, as it is not a natural component of protein synthesis.
A successful strategy involves using a reconstituted in vitro translation system, such as the PURE (Protein synthesis Using Recombinant Elements) system derived from E. coli. acs.orgnih.gov This system allows for precise control over the components of the translation reaction. The general workflow is as follows:
Preparation of N-Me-AA-tRNA: A transfer RNA (tRNA) is first enzymatically charged with its natural, cognate amino acid (e.g., valine).
Chemical N-Methylation: The aminoacyl-tRNA is then chemically treated to methylate the α-amino group of the attached amino acid, creating N-Me-Val-tRNA. acs.orgnih.gov
In Vitro Translation: This modified N-Me-Val-tRNA is added to the PURE system translation reaction, which has been depleted of the natural valine and its corresponding aminoacyl-tRNA synthetase. The ribosome then incorporates N-Me-Val at codons that would normally specify valine. acs.org
Design and Synthesis of N-Methylated Peptidomimetics Containing Valine
The incorporation of N-methyl-valine into peptides is a powerful strategy for creating peptidomimetics with tailored structural and functional properties. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological characteristics. wikipedia.org
N-methylation of the peptide backbone can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. acs.orgprismbiolab.com This is because the N-methyl group restricts the conformational freedom of the peptide backbone and can favor specific dihedral angles. The introduction of N-methyl-valine can be used to stabilize desired secondary structures, thereby mimicking the bioactive conformation of a natural peptide. nih.gov This can lead to peptidomimetics with enhanced binding affinity and selectivity for their biological targets.
The incorporation of N-methyl-valine has profound effects on the local and global conformation of a peptide.
Backbone Flexibility: The N-methyl group also eliminates the amide proton, which is a hydrogen bond donor. ub.edu This prevents the formation of certain intramolecular hydrogen bonds that stabilize secondary structures like α-helices and β-sheets in unmodified peptides. ub.edu However, this can also lead to the stabilization of alternative, well-defined conformations. The steric bulk of the valine side chain, combined with the N-methyl group, can further constrain the peptide backbone, leading to more rigid structures. beilstein-journals.orgbiorxiv.org
The following table summarizes the key conformational effects of N-methyl-valine incorporation:
| Conformational Parameter | Effect of N-Methyl-Valine Incorporation |
| Peptide Bond Isomerization | Increased propensity for the preceding peptide bond to be in the cis conformation. nih.govub.edu |
| Hydrogen Bonding | Elimination of the amide proton as a hydrogen bond donor, altering the hydrogen bonding network. ub.edu |
| Backbone Rigidity | Increased conformational rigidity due to steric hindrance from the N-methyl group and the valine side chain. beilstein-journals.org |
The unique structural features imparted by N-methyl-valine can be leveraged to enhance the biological activity of peptides.
Improved Receptor Binding: By constraining a peptide into its bioactive conformation, N-methylation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. researchgate.net The strategic placement of N-methyl-valine can optimize the presentation of key side chains for interaction with the target, thereby increasing potency and selectivity. nih.gov
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to cleavage. researchgate.netmdpi.com This increased resistance to enzymatic degradation leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic. nih.govresearchgate.net
Enhanced Membrane Permeability: N-methylation can improve the passive membrane permeability of peptides by masking the polar amide backbone and promoting conformations that favor partitioning into the lipid bilayer. nih.gov This is a crucial factor for the development of orally bioavailable peptide drugs. researchgate.netspringernature.com
The strategic application of N-methylation, particularly with sterically demanding residues like valine, provides a versatile toolkit for transforming peptides into potent and drug-like therapeutic agents. nih.govmdpi.com
Ribosomal Synthesis of N-Methyl Peptides
4 Applications in Specific Drug Classes (e.g., cyclic peptides)
The integration of N-methylated amino acids, such as N-Me-Val-OMe HCl (the hydrochloride salt of N-methyl-L-valine methyl ester), is a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. Backbone N-methylation is a modification frequently observed in naturally occurring cyclic peptide products and is known to have a significant influence on both the conformational states and physicochemical properties of these molecules. nih.gov By replacing a backbone amide proton with a methyl group, this modification eliminates a hydrogen bond donor, which can induce significant changes in the peptide's conformation and reduce its susceptibility to enzymatic degradation. monash.edu
1 Alzheimer's Disease Therapeutic Agents
A primary pathological hallmark of Alzheimer's disease is the aggregation of the β-amyloid (Aβ) peptide into toxic oligomers and insoluble fibrils that form plaques in the brain. acs.orgnih.gov A promising therapeutic strategy involves the use of peptide-based inhibitors that can interfere with this aggregation process. This compound serves as a crucial building block for synthesizing such inhibitory peptides. The incorporation of N-methylated amino acids into peptide sequences, particularly those derived from the hydrophobic core of Aβ (such as KLVFF), is a key tactic to create "β-sheet breaker" peptides. acs.orgnih.gov
The underlying mechanism of these inhibitors involves the N-methyl group on the peptide backbone. This group physically disrupts the hydrogen-bonding patterns that are essential for the formation and stabilization of the β-sheet structures characteristic of amyloid fibrils. acs.org One face of the inhibitor peptide can still bind to the native Aβ peptide through complementary interactions, while the other face, bearing the N-methyl groups, acts as a "blocking" surface that prevents further aggregation. acs.orgnih.gov
Research has shown that peptides containing N-methylated residues can effectively inhibit Aβ fibrillogenesis, disaggregate pre-formed fibrils, and reduce Aβ-induced cytotoxicity. nih.gov For instance, studies on the Aβ(37-42) sequence, GGVVIA, have explored the synthesis of peptide derivatives with N-methyl groups specifically introduced at Valine-40 and Isoleucine-41 to inhibit fibrillation. scielo.org.mx Beyond disrupting aggregation, N-methylation confers additional therapeutic advantages, including enhanced proteolytic resistance and improved solubility compared to their non-methylated counterparts. acs.org
The table below summarizes research findings on the impact of N-methylation on Aβ aggregation inhibitors.
| Peptide Sequence/Modification | Key Findings | Reference |
| Aβ(16-22m) - K(N-Me-L)V(N-Me-F)F(N-Me-A)E-NH2 | More effective against Aβ fibrillation than non-methylated or consecutively N-methylated peptides. | nih.gov |
| Aβ(16-20m) - Ac-K(N-Me-L)V(N-Me-F)F-NH2 | Effectively inhibited Aβ oligomerization and disaggregated preformed fibrils. | nih.gov |
| KLVF(N-Me-F)A | Showed effective inhibition against Aβ42-induced toxicity in PC-12 cells and was non-toxic. | nih.gov |
| General N-methylated peptides ("meptides") | Act as general peptide aggregation inhibitors by presenting a "blocking" face that disrupts hydrogen bonding. | acs.orgnih.gov |
2 Antimicrobial Peptides
The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the development of novel therapeutic agents like antimicrobial peptides (AMPs). AMPs are a diverse class of molecules that form a crucial part of the innate immune system. nih.gov However, their clinical utility can be hampered by their susceptibility to proteolytic degradation in the body. nih.gov
A notable study focused on modifying the antimicrobial peptide Anoplin. Researchers replaced amino acids at known enzymatic cleavage sites (such as Leu, Ile, Lys, and Arg) with their N-methylated counterparts. The results were significant:
Enhanced Stability: The N-methylated Anoplin analogs demonstrated a 10,000- to 1,000,000-fold increase in stability against degradation by the enzymes trypsin and chymotrypsin compared to the native peptide. nih.gov
Retained Activity: Despite the structural modification, the new analogs retained potent antimicrobial activity in physiological salt and serum environments. nih.gov
Improved Properties: Further modification of these stable N-methylated peptides with fatty acids led to analogs with optimal antimicrobial activity that could also effectively inhibit biofilm formation by pathogenic bacteria such as P. aeruginosa and S. aureus. nih.gov
This strategy of site-specific N-methylation allows for the rational design of AMPs that maintain their bactericidal mechanism—often involving disruption of the bacterial cell membrane—while possessing the enhanced stability required for effective therapeutic use. nih.govnih.gov
The following table presents data from the study on Anoplin and its N-methylated analogs, highlighting the improved proteolytic stability.
| Peptide Analog | Modification | Stability vs. Trypsin/Chymotrypsin (Compared to Native Anoplin) | Antimicrobial Activity |
| Anoplin (Native) | None | Baseline | Potent |
| Cn-M3.6/M4.7/M5.7 | N-methylation at enzymatic cleavage sites + N-terminal fatty acid conjugation | 10⁴ - 10⁶ times higher | Potent; effective in physiological salt and serum |
Conformational and Structural Analysis of N Methyl Valine Containing Peptides
Impact of N-Methylation on Peptide Backbone Conformation
N-methylation of the peptide backbone, particularly at a sterically hindered residue like valine, serves as a powerful tool to modulate the conformational landscape of a peptide. This modification restricts the available conformational space, leading to more defined and rigid structures.
The degree of rigidity is also influenced by the specific pattern of N-methylation within the peptide. Strategic placement of N-methyl groups can stabilize specific secondary structures, such as β-turns or helical folds, by pre-organizing the peptide backbone. nih.gov For instance, certain patterns of N-methylation are known to stabilize hydrogen-bonded conformations by decreasing the flexibility of the peptide backbone. nih.gov This conformational control is critical in the development of peptide-based drugs, as the biological activity is often dictated by a specific folded structure that allows for precise binding to a biological target. nbinno.com
| Parameter | Effect of N-Methylation | Underlying Reason | Reference |
|---|---|---|---|
| Backbone Flexibility | Decreased | Steric hindrance from the N-methyl group restricts rotation around φ and ψ torsional angles. | nih.govnih.gov |
| Conformational Space | Reduced | Exclusion of certain regions in the Ramachandran plot due to steric clashes. | beilstein-journals.org |
| Structural Pre-organization | Increased | Stabilization of specific secondary structures (e.g., β-turns, helices). | nih.gov |
| Receptor Selectivity | Potentially Enhanced | Locking the peptide into a bioactive conformation that favors binding to a specific receptor subtype. | ub.edu |
The peptide bond can exist in two planar conformations: trans (where the Cα atoms of adjacent residues are on opposite sides of the C-N bond) and cis (where they are on the same side). For most amino acid residues, the trans conformation is overwhelmingly favored due to steric hindrance. nih.gov However, when the amide nitrogen is N-methylated, the energetic difference between the cis and trans isomers is significantly reduced. researchgate.net
| Amide Bond Type | Predominant Isomer | Approximate Population of Cis Isomer | Reason for Isomer Preference | Reference |
|---|---|---|---|---|
| Secondary (e.g., -Val-) | Trans | ~0.03-0.05% | Significant steric clash between adjacent Cα atoms in the cis form. | nih.gov |
| Tertiary (e.g., -N-Me-Val-) | Trans and Cis | Can be significant, depending on context | Reduced energy difference between cis and trans states due to comparable steric hindrance. | researchgate.netnih.gov |
The conformational constraints imposed by N-methylated valine residues significantly influence the formation of secondary and tertiary structures. The preference for specific torsional angles and the increased likelihood of cis amide bonds can direct the folding of a peptide into well-defined three-dimensional structures. aip.org
N-methylated residues are key components in the design of foldamers , which are synthetic oligomers that mimic the structures of natural peptides and proteins. nih.govrsc.orgnih.gov By strategically incorporating N-methyl-valine and other modified amino acids, it is possible to create novel helical and sheet-like structures with enhanced stability and tailored functions. mdpi.com For example, the introduction of N-methyl groups can stabilize helical conformations that would otherwise be unstable in short peptides. The steric bulk of the N-methyl group can also disrupt or promote specific long-range interactions that are crucial for the formation of tertiary structures. The ability to control the global fold of a peptide through N-methylation is a powerful strategy in the development of new therapeutic agents and biomaterials. nih.gov
Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic techniques are employed to investigate the conformational and structural consequences of N-methylation in peptides. These methods provide detailed insights into the three-dimensional arrangement of atoms, the dynamics of the peptide backbone, and the specific patterns of N-methylation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of N-methylated peptides in solution. nmims.eduuzh.ch Two-dimensional (2D) NMR experiments are particularly valuable for determining the precise location of N-methyl groups and for elucidating the peptide's conformation.
Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign the resonances of all protons in the peptide. uzh.ch The presence of an N-methyl group is readily identified by a characteristic singlet in the 1H NMR spectrum, and its position in the sequence can be confirmed through correlations in 2D spectra. nih.gov NOESY experiments are crucial for determining the conformation, as they provide information about through-space proximities between protons. For instance, strong NOE signals between the N-methyl protons and protons on adjacent residues can help to distinguish between cis and trans amide bond conformations. nih.gov Furthermore, solid-state NMR can be a valuable complementary technique for probing the structure of aggregated or fibrillar N-methylated peptides. nih.gov
| NMR Experiment | Information Provided | Application to N-Methylated Peptides | Reference |
|---|---|---|---|
| COSY (Correlation Spectroscopy) | Shows scalar coupling between protons, typically over 2-3 bonds. | Identifies spin systems of individual amino acid residues. | uzh.ch |
| TOCSY (Total Correlation Spectroscopy) | Shows all protons within a spin system. | Confirms the identity of amino acid residues, including N-methylated ones. | uzh.ch |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space proximity of protons (<5 Å). | Determines cis/trans isomerism of amide bonds and provides distance restraints for 3D structure calculation. | nih.govuzh.ch |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds. | Confirms the position of N-methylation by correlating the N-methyl protons to backbone carbons. | nih.gov |
| HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) | Shows direct one-bond correlations between protons and heteronuclei (e.g., 13C, 15N). | Assigns carbon and nitrogen resonances of the peptide backbone and side chains. | nih.govacs.org |
Mass spectrometry (MS) is an essential technique for the analysis of N-methylated peptides, providing rapid and accurate determination of their molecular weight and sequence. creative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of peptide products from synthesis and modification reactions. nih.govacs.orgamericanlaboratory.comnih.gov
MALDI-TOF MS can be used to confirm the successful incorporation of N-methyl-valine residues by detecting the expected mass shift (+14 Da for each methylation) in the peptide product. nih.gov Tandem mass spectrometry (MS/MS) techniques, often coupled with electrospray ionization (ESI), are used to sequence the peptide and pinpoint the exact location of the N-methylation. acs.org The fragmentation patterns of N-methylated peptides in MS/MS can differ from their non-methylated analogs, providing further structural information. For instance, specific fragment ions can be indicative of the presence and position of N-methyl groups. acs.org Advanced MS techniques can also be used to study global protein methylation in complex biological samples. nih.govoup.com
X-ray Crystallography of N-Methylated Peptides
X-ray crystallography provides high-resolution, solid-state structural data that is invaluable for understanding the precise atomic arrangement of N-methylated peptides. nih.gov These studies have definitively shown how N-methylation impacts local and global peptide conformation.
One of the primary effects of N-methylation is the elimination of the amide proton, which removes a critical hydrogen bond donor. This preclusion of N-H···O=C intramolecular hydrogen bonds, such as those that stabilize α-helices and β-turns, forces the peptide backbone to adopt alternative conformations. researchgate.net Crystallographic studies on various N-methylated peptides have revealed a high propensity for adopting β-strand-like extended conformations. nih.govdoi.org For instance, the crystal structure of the tripeptide Boc-Val-Dpg-Val-OMe, which contains a sterically hindered Cα-dialkylated residue, shows a fully extended conformation. doi.org
Furthermore, N-methylation can influence the geometry of the amide bond itself. While the trans conformation is overwhelmingly favored in non-methylated peptides, the energy barrier between the cis and trans isomers is significantly lower in N-methylated peptides. This makes the cis conformation more accessible, a feature that has been observed in crystal structures and is a key factor in the conformational diversity of these molecules. researchgate.net Studies on N-methylated cyclic dipeptides derived from valine, alanine, and phenylalanine have provided detailed insights into how N-methylation and side-chain sterics collectively dictate the puckering of the diketopiperazine ring and the orientation of the side chains. nih.gov
The table below summarizes key findings from X-ray crystallography studies on peptides containing N-methylated residues.
| Peptide Type | Key Crystallographic Finding | Structural Implication |
| Poly-N-methylated alpha-peptides | Adopt a β-strand conformation in the solid state. nih.gov | N-methylation promotes extended structures over compact helical or turn-like folds. |
| N-methylated cyclic dipeptides | N-methylation alters the ring puckering and favors specific side-chain orientations. nih.gov | Local conformational constraints are significantly influenced by the methyl group. |
| Oligovaline sequences with guest residues | Can adopt fully extended C5 conformations. doi.org | Steric hindrance from both the N-methyl group and bulky side chains can favor linear arrangements. |
| General N-methylated peptides | Increased prevalence of cis-amide bonds compared to non-methylated counterparts. researchgate.net | Introduces kinks and unique turns in the peptide backbone, expanding conformational space. |
Computational Modeling and Simulation Studies
Computational methods are essential for exploring the dynamic nature and conformational landscapes of N-methylated peptides, providing insights that are complementary to static crystal structures.
Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics of N-methylated peptides in solution, mimicking physiological environments. researchgate.net These simulations can reveal the ensemble of structures a peptide adopts, the transitions between them, and the influence of solvent on conformational stability. nih.govnih.gov
For N-methylated peptides, MD simulations are particularly useful for several reasons:
Sampling Conformational Space: Due to the lower rotational barrier of the N-methylated amide bond, these peptides can exist in multiple conformations. Enhanced sampling techniques in MD, such as replica exchange molecular dynamics (REMD), are often employed to adequately explore this complex conformational space. nih.gov
Evaluating Force Fields: The accuracy of MD simulations depends heavily on the force field used. Studies have focused on evaluating and refining force fields to better reproduce the experimental structures and dynamics of N-methylated cyclic peptides, ensuring the correct treatment of cis/trans amide isomers. rsc.org
Solvent Effects: MD simulations explicitly model solvent molecules, providing insight into how interactions with water affect peptide conformation. For example, simulations have shown that in aqueous solutions, the carbonyl groups of N-methylated peptides can interact favorably with water, which can lead to the opening of compact, hydrogen-bond-free helical structures into more extended β-strand conformations. researchgate.net
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. wavefun.com These methods are used to investigate properties of N-methylated amino acid derivatives that are not accessible through classical molecular mechanics. nih.govacs.org
A study using DFT on Ac-X-OMe derivatives, where X included valine, demonstrated several key effects of N-methylation:
Solvation Energy: After N-methylation, the Gibbs free energy of solvation (ΔGsolv) becomes more negative, indicating that the N-methylated compounds are more water-soluble despite their increased lipophilicity. rsc.org
Electronic Properties: N-methylation leads to an increase in polarizability and dipole moment. Analysis of natural atomic charges shows that the nitrogen atom becomes more positive after methylation. rsc.org
Amide Isomerization: The energy barrier for cis/trans isomerization of the amide bond is significantly lowered in N-methylated derivatives compared to their native counterparts. This computational finding corroborates experimental observations and explains the increased conformational flexibility. rsc.org
The following table presents data from a DFT study on the effects of N-methylation on an Ac-Val-OMe model system. rsc.org
| Property | Ac-Val-OMe (Native) | Ac-(NMe)Val-OMe (Methylated) | Impact of N-methylation |
| Calculated log P (clogP) | -0.15 | 0.35 | Increased Lipophilicity |
| Gibbs Free Energy of Solvation (ΔGsolv, kcal/mol) | -10.23 | -11.52 | Increased Aqueous Solubility |
| Dipole Moment (Debye) | 2.87 | 3.51 | Increased Polarity |
| cis/trans Isomerization Energy Barrier (EA, kcal/mol) | 20.1 | 16.4 | Lowered Rotational Barrier |
The conformational landscape of a peptide describes the full range of its possible three-dimensional structures and their relative energies. nih.gov Computational methods are used to map these energy landscapes, identifying low-energy, stable conformations and the pathways for transitioning between them. rsc.org
For N-methylated peptides, the N-methyl group acts as a significant conformational constraint. It introduces steric hindrance that limits the accessible regions of the Ramachandran plot (φ, ψ dihedral angles). While it restricts some conformations, it simultaneously opens up others by promoting cis-amide bonds. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure relates to its biological function. creative-peptides.comresearchgate.net In the context of N-methylated peptides, SAR/QSAR models are used to correlate specific structural modifications with changes in biological activity, such as receptor binding affinity or metabolic stability.
N-methylation is a key strategy in SAR studies for several reasons:
Conformational Control: By introducing N-methyl groups at different positions in a peptide sequence (an "N-methyl scan"), researchers can systematically alter the peptide's conformation. This helps to identify the "bioactive conformation"—the specific 3D structure required for biological activity. nih.gov
Improved Pharmacokinetics: N-methylation can protect against enzymatic degradation and improve membrane permeability. nih.gov SAR studies help to find the optimal balance where N-methylation enhances stability without abolishing activity. nih.gov
However, the effects of N-methylation are not always predictable. In some cases, N-methylation can stabilize an inactive conformation, leading to a decrease in biological activity. nih.gov QSAR models, which use statistical methods to create mathematical models of the SAR, can help to predict the effects of N-methylation and guide the design of more potent and selective peptide analogs. rsc.org
The ribosome is the molecular machine responsible for protein synthesis. While it has evolved to polymerize the 20 standard proteinogenic amino acids, it can be engineered to incorporate non-standard monomers like N-methylated amino acids. Computational studies are crucial for understanding the structural and energetic basis of this process. nih.gov
Molecular modeling and simulation can provide atomic-level insights into how an N-methylated aminoacyl-tRNA is accommodated within the ribosome's peptidyl transferase center (PTC). The presence of the N-methyl group can cause steric clashes and requires the ribosome to be flexible to compensate for this distortion. Computational studies can model these conformational changes. nih.gov
Furthermore, efforts in ribosome engineering to improve the incorporation of non-standard monomers can sometimes lead to defects in the ribosome's own assembly. biorxiv.org Computational analyses can help to identify regions of instability or misfolding in mutant ribosomes, providing a mechanistic understanding of their function and guiding future engineering efforts. By simulating the interactions between the nascent peptide chain, the PTC, and the tRNA molecules, researchers can investigate how the ribosome maintains efficiency despite the presence of structurally unusual building blocks.
Applications and Advanced Functionalization of N Me Val Ome in Peptide Science
N-Me-Val-OMe as a Chiral Building Block
N-Me-Val-OMe HCl is recognized for its utility as a chiral building block in peptide synthesis. chemimpex.com Chirality, in chemistry, refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. In the context of peptide and drug synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule is critical to its biological function. The use of chiral building blocks like N-Me-Val-OMe ensures the synthesis of peptides with the correct and desired stereochemistry.
The incorporation of N-methylated amino acids, such as N-Me-Val-OMe, into a peptide chain can be challenging. acs.org However, their presence is significant as it can influence the peptide's conformation and, consequently, its biological activity. acs.org The synthesis of peptides containing such modified amino acids often requires specialized techniques, including both liquid- and solid-phase synthesis methods. acs.orgmasterorganicchemistry.com
Role in Modulating Peptide Bioactivity and Selectivity
N-methylation, the addition of a methyl group to a nitrogen atom, is a strategic chemical modification in peptide science used to fine-tune biological functions. researchgate.netnih.gov This seemingly minor structural alteration can lead to significant changes in a peptide's properties, including its bioactivity and selectivity. researchgate.netnih.gov
The introduction of an N-methyl group, as seen in N-Me-Val-OMe, can offer several advantages for peptide-based therapeutics:
Increased Proteolytic Resistance: Peptides are often susceptible to degradation by enzymes in the body. N-methylation can protect the peptide bond from being cleaved by these enzymes, thereby increasing the peptide's half-life and duration of action. researchgate.net
Improved Bioavailability and Cell Permeability: The modification can enhance the lipophilicity of the peptide, which can improve its ability to be absorbed by the body and to cross cell membranes. researchgate.net
Influence on Receptor Subtype Specificity: By altering the peptide's conformation, N-methylation can lead to more selective binding to specific receptor subtypes, which can result in more targeted therapeutic effects and reduced side effects. researchgate.net
Table 1: Effects of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Reference |
| Conformation | Modulates and restricts rotation, leading to a more defined structure. | acs.org |
| Proteolytic Resistance | Increases resistance to enzymatic degradation. | researchgate.net |
| Bioavailability | Can improve oral bioavailability and cell permeability. | researchgate.net |
| Receptor Selectivity | Can enhance binding specificity to receptor subtypes. | researchgate.net |
Novel Therapeutic Applications
The unique properties imparted by N-methylation make N-Me-Val-OMe and similar N-methylated amino acids valuable in the development of novel therapeutics for a range of conditions.
A significant area of research is the use of N-methylated peptides to inhibit the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. nih.govnih.gov The aggregation of amyloid-beta (Aβ) peptides into fibrils is a key pathological hallmark of Alzheimer's disease. biomolther.org
N-methylated peptide fragments derived from Aβ have shown considerable promise in preventing this aggregation process. researchgate.net These N-methylated inhibitors are thought to work by binding to the growing ends of Aβ fibrils, thereby preventing further elongation and the formation of the harmful β-sheet structures. researchgate.net For instance, N-methylated versions of Aβ fragments have demonstrated effectiveness in inhibiting the fibrillogenesis of the full-length Aβ molecule. researchgate.net
Research using molecular dynamics simulations has provided insights into how these N-methylated peptide inhibitors interact with Aβ protofilaments. nih.govnih.gov These simulations suggest multiple binding modes and mechanisms of inhibition, including capping fibril growth, preventing lateral assembly of protofilaments, and even disassembling existing fibrils. nih.govnih.gov
Protein-protein interactions (PPIs) are fundamental to most cellular processes and are implicated in numerous diseases. ajwilsonresearch.com Consequently, the modulation of PPIs has become a major goal in drug discovery. ajwilsonresearch.com Small molecules and peptides that can disrupt or stabilize these interactions are of great interest.
The incorporation of N-methylated amino acids like N-Me-Val-OMe into peptides can be a powerful strategy for developing PPI modulators. explorationpub.com The conformational constraints imposed by N-methylation can lead to peptides that mimic the structure of one of the interacting protein partners with high fidelity, leading to potent and selective inhibition. biorxiv.org The development of such modulators is a challenging but promising area of research. uq.edu.au
The blood-brain barrier (BBB) is a major obstacle to delivering drugs to the brain to treat central nervous system (CNS) disorders. researchgate.net One promising strategy to overcome this barrier is the use of peptide-based "shuttles" that can transport therapeutic cargo across the BBB. nih.govnih.gov
N-methylated amino acids can be incorporated into these shuttle peptides to enhance their properties. gate2brain.com The increased stability and modified conformational features resulting from N-methylation can improve the efficiency of these shuttles in crossing the BBB. researchgate.net By attaching a drug to such a shuttle, it may be possible to deliver it to the brain more effectively. mdpi.com
Functionalization of N-Me-Val-OMe in Complex Natural Product Syntheses
N-Me-Val-OMe and other N-methylated amino acids are not only used in the design of new therapeutic peptides but are also found in a variety of complex natural products with potent biological activities. nih.gov The synthesis of these natural products is a significant challenge in organic chemistry. thieme-connect.com
The incorporation of N-methylated residues often requires specialized synthetic methods. nih.govacs.org For example, in the total synthesis of complex cyclic peptides, the coupling of an N-methylated amino acid can be a difficult step, sometimes necessitating the use of pre-formed dipeptide building blocks to improve efficiency. nih.govacs.org The development of new synthetic methodologies to facilitate the incorporation of N-methylated amino acids is an active area of research. nih.gov
The presence of N-methylated amino acids in natural products often contributes significantly to their biological activity, making their synthesis a key objective for chemists seeking to produce these compounds for further study and potential therapeutic use. unibe.ch
Total Synthesis of Highly N-Methylated Peptides (e.g., Carmabin A, Dragomabin)
The synthesis of natural products rich in N-methylated amino acids presents significant chemical challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions and lead to side reactions. mdpi.comacs.orguttyler.edu The total syntheses of carmabin A and dragomabin, two lipopeptides containing multiple N-methylated residues, exemplify the intricate strategies required to overcome these hurdles. mdpi.comnih.gov The first total synthesis of these compounds involved a careful, stepwise assembly of protected amino acid fragments to build the complex backbone. mdpi.com
While the synthesis of the core tetrapeptide of carmabin A and dragomabin utilized other N-methylated amino acids, the direct application of N-methyl-valine derivatives is well-documented in the synthesis of other complex peptides. mdpi.com For instance, in the total synthesis of the anticancer peptide jahanyne, a Boc-N-Me-L-Val-OH fragment was specifically used with HATU/DIPEA coupling conditions to prevent the formation of an undesired diketopiperazine side product during a solution-phase synthesis step. nih.gov Another synthetic approach toward viridic acid, an antibacterial peptide, also successfully employed N-Me-Val-OMe in a key peptide coupling step. beilstein-journals.orgresearchgate.net
Table 1: Application of N-Me-Val Derivatives in N-Methylated Peptide Synthesis
| Target Peptide Fragment | N-Methyl Valine Derivative Used | Coupling Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| Jahanyne | Boc-N-Me-L-Val-OH | HATU/DIPEA | Avoided diketopiperazine side reaction | nih.gov |
| Viridic Acid Dipeptide | NMe-Val-OMe | EDCl/HOAt | Successful formation of central dipeptide with 73% yield | beilstein-journals.org |
Synthesis of Peptide Thioesters using N-Me-Cys derivatives
Peptide thioesters are crucial intermediates for the synthesis of larger proteins and cyclic peptides via native chemical ligation (NCL). rsc.org However, their direct synthesis using the standard Fmoc-based solid-phase peptide synthesis (SPPS) is challenging due to the instability of the thioester bond. rsc.org A robust strategy to overcome this involves using N-alkylated cysteine residues as "crypto-thioesters." rsc.org
This method involves placing an N-alkyl cysteine, such as N-methyl-cysteine (N-Me-Cys), at the C-terminus of a peptide. researchgate.netcapes.gov.br Following peptide assembly and cleavage from the resin, the peptide amide undergoes a spontaneous intramolecular N→S acyl shift under mild acidic conditions, converting the amide bond into a more reactive thioester bond. researchgate.netntu.edu.sgresearchgate.net This thioester can then be used in ligation reactions. Research has shown that N-methylation on the cysteine residue facilitates this acyl shift, leading to faster and more efficient thioester formation compared to an unsubstituted cysteine. ntu.edu.sg A study comparing different N-alkyl cysteine derivatives found that N-Me-Cys and N-Et-Cys provided higher yields of the desired peptide thioester compared to bulkier substituents like N-iBu-Cys and N-Bn-Cys, which likely introduced prohibitive steric hindrance during the synthesis of the peptide precursor. core.ac.uk
Table 2: Thioesterification Yields using C-Terminal N-Alkyl Cysteine Derivatives
| N-Alkyl Group | Thioester Yield | Reference |
|---|---|---|
| Methyl (Me) | 33% | core.ac.uk |
| Ethyl (Et) | 34% | core.ac.uk |
| Isobutyl (iBu) | 28% | core.ac.uk |
| Benzyl (B1604629) (Bn) | 17% | core.ac.uk |
Yields obtained after treatment with 5% v/v 3-mercaptopropionic acid (MPA) at room temperature for 2-3 days.
Development of N-Methylated Peptide Libraries (e.g., DNA-encoded libraries)
The creation of large, diverse libraries of N-methylated peptides is a powerful engine for drug discovery, as exemplified by the highly N-methylated immunosuppressant drug, Cyclosporine A. mdpi.comnih.gov DNA-encoded libraries (DELs) have emerged as a leading technology for screening immense numbers of compounds, but the incorporation of N-methylated amino acids into these libraries has been difficult. nih.govresearchgate.netemolecules.com The steric hindrance of the secondary amine often leads to poor yields in the amide bond-forming reactions under DNA-compatible conditions. nih.gov
Recent breakthroughs have established effective protocols for this purpose. acs.orgnih.gov One study systematically evaluated various coupling reagents and found that bis(trichloromethyl)carbonate (BTC), also known as triphosgene (B27547), is highly efficient for forming N-methyl amide bonds on a DNA-conjugated template. acs.org In this work, various Fmoc-protected amino acids were successfully coupled to DNA strands terminating in N-methylated amines, including N-Me-Val-DNA. acs.org The research highlighted that an alkyl linker between the DNA and the peptide was crucial for high efficiency, as a more common PEG linker resulted in very poor yields. acs.org This BTC-mediated protocol significantly expands the chemical space accessible to DEL technology, enabling the creation of libraries of N-methylated peptides to find new, potent, and cell-permeable drug candidates. acs.orgnih.gov
Table 3: BTC-Mediated Coupling Yields onto NMe-Val-DNA
| Coupled Amino Acid (Fmoc-AA-OH) | Yield (%) |
|---|---|
| Fmoc-Ala-OH | 95 |
| Fmoc-Val-OH | 95 |
| Fmoc-Phe-OH | 95 |
| Fmoc-Pro-OH | 95 |
| Fmoc-Nle-OH | 95 |
Yields determined by LC-MS analysis for the coupling of various amino acids to an NMe-Val-DNA conjugate using BTC and an alkyl linker. acs.org
An alternative approach for generating N-methylated peptide libraries is through ribosomal synthesis. nih.gov By using a reconstituted E. coli translation system, researchers have shown that N-Me-Val is one of three N-methylated amino acids (along with N-Me-Leu and N-Me-Thr) that can be efficiently and faithfully incorporated into growing peptide chains, allowing for the mRNA-directed synthesis of peptides with multiple N-methyl backbone modifications. nih.gov
Challenges and Future Directions in N Methyl Valine Research
Synthetic Challenges and Limitations
The chemical synthesis of peptides containing N-methyl-valine is complicated by several factors inherent to its structure.
Prevention of Racemization during Synthesis
A primary challenge in the synthesis of N-methyl-valine-containing peptides is the prevention of racemization, or the loss of stereochemical integrity at the alpha-carbon. N-methylamino acid derivatives have been shown to be susceptible to racemization under certain conditions, particularly during deprotection steps. cdnsciencepub.com For instance, significant racemization has been observed during the saponification of N-benzyloxycarbonyl-N-methylisoleucine methyl ester (Z-MeIle-OMe) and during the acidolysis of Z-MeIle and Z-Ala-MeLeu with hydrogen bromide in acetic acid. cdnsciencepub.com The absence of an N-H proton, which can ionize to suppress Cα-H ionization, is thought to contribute to this increased susceptibility to racemization. cdnsciencepub.com
Research has focused on developing synthetic methods that minimize this risk. Strategies include the use of coupling reagents known to suppress racemization, such as those based on N-hydroxysuccinimide (HONSu), which can yield stereochemically pure products. cdnsciencepub.com Additionally, synthetic routes that avoid harsh basic or acidic conditions are preferred. For example, a method utilizing benzhydryl esters for carboxyl protection allows for methylation and subsequent deprotection under mild conditions, preserving the chiral integrity of the amino acid precursor. researchgate.net Another approach involves using trifluoroacetyl protection, which is reported to result in a low probability of racemization. google.com
| Condition | N-Methylated Peptide/Derivative | Observed Racemization | Reference |
| Saponification (aq. NaOH) | Z-MeIle-OMe | 18-24% | cdnsciencepub.com |
| Saponification (aq. NaOH) | Z-Ala-MeLeu-OMe | 22% | cdnsciencepub.com |
| Acidolysis (5.6 N HBr in Acetic Acid, 4h) | Z-MeIle | 68% | cdnsciencepub.com |
| Acidolysis (5.6 N HBr in Acetic Acid, 1h) | Z-Ala-MeLeu | 34% | cdnsciencepub.com |
| Coupling with Gly-OBzl (various methods with salt) | Z-Ala-MeLeu | 2.8-39% | cdnsciencepub.com |
| Coupling via HONSu ester | Z-Ala-MeLeu | Stereochemically pure product | cdnsciencepub.com |
Overcoming Steric Hindrance in Peptide Coupling
The methyl group on the nitrogen atom of N-methyl-valine introduces significant steric hindrance, which can dramatically slow down the rate of peptide bond formation. google.com This is particularly problematic when coupling an amino acid to the sterically hindered secondary amine of an N-methylated residue, especially in solid-phase peptide synthesis (SPPS). ub.edu The bulky side chain of valine further exacerbates this issue.
To overcome this challenge, researchers have developed and utilized more powerful coupling reagents. Reagents such as PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyAOP have proven more effective than standard reagents for acylating sterically hindered N-methyl amines. ub.educhemicalbook.com The use of pre-formed amino acid chlorides generated in situ with reagents like triphosgene (B27547) has also been shown to improve coupling yields in these difficult cases. google.com However, even with strong activating agents, coupling between two consecutive N-methylated residues or residues with bulky side chains remains a significant synthetic hurdle. ub.edu
| Coupling Challenge | Reagents/Methods | Key Finding | Reference |
| Coupling to sterically hindered N-methyl amino acids | Standard coupling conditions | Low yields | ub.edu |
| Coupling to N-methyl valine | PyBroP, HATU, PyAOP, PyBOP/HOAt | More effective for acylation of N-Me amines | ub.edu |
| Difficult couplings involving sterically hindered residues | Triphosgene (in situ acid chloride formation) | Improved coupling outcome | google.com |
| Coupling of Z-Valine | DCC/DMAP | 78% yield | chemicalbook.com |
| Coupling of Cbz-N-methyl-L-valine | HATU/DIEA | Near-quantitative yields under mild conditions |
Development of Economical and Scalable Synthesis Methods
The widespread application of N-methyl-valine in pharmaceuticals and other fields necessitates the development of synthesis methods that are not only efficient but also economical and scalable for industrial production. Many existing methods rely on expensive reagents, multi-step processes, and toxic chemicals, which are not ideal for large-scale synthesis. google.com
Several approaches are being explored to address this. Patent literature describes synthetic routes designed for cost-effectiveness, such as a method for N-methoxycarbonyl-L-valine that uses readily available materials like L-valine, triethylamine, and methylchloroformate under mild conditions. google.com Another patented method for N-methylation of amino acids like valine uses benzyl (B1604629) and trifluoroacetyl protection, claiming high yields, use of non-toxic reagents, and suitability for industrialization due to low cost and simple operation. google.com Photocatalytic methods, such as the Ag(I)/TiO2-photocatalyzed N-methylation of amino acids with methanol (B129727), represent a novel and potentially scalable approach. chemrxiv.org Furthermore, biocatalytic routes, like the one-step fermentative production of N-methyl-alanine from sugars using a recombinant Corynebacterium glutamicum, offer a promising path towards sustainable and large-scale production of N-methylated amino acids. nih.gov
Addressing Side Reactions and Impurities during Chemical Synthesis
During peptide synthesis, base-catalyzed elimination of protected side chains, such as in cysteine, can lead to dehydroalanine (B155165) formation, an unwanted side product. peptide.com While N-methyl-valine does not have a reactive side chain in this manner, the general principle of carefully selecting protecting groups and reaction conditions to minimize side reactions is crucial. mdpi.com The development of cleaner reaction methodologies, such as the photocatalytic N-methylation that reports smooth conversion to the desired products without significant side reactions, is a key area of research. chemrxiv.org
Enhancing Ribosomal Incorporation Efficiency
The biosynthesis of peptides containing N-methylated amino acids is not a natural process, as the ribosome is not inherently equipped to handle these modified building blocks. nih.gov The N-methyl group creates a tertiary amide bond in the peptide backbone, which can disrupt the geometry required for efficient peptidyl transfer in the ribosome's peptidyl transferase center (PTC). acs.org Consequently, the ribosomal incorporation of N-methylated amino acids is often inefficient. acs.orgplos.org
Significant research has been dedicated to overcoming this limitation. One successful strategy involves using reconstituted cell-free translation systems, such as the PURE (Protein synthesis Using Reagents) system, supplemented with pre-charged N-methyl-aminoacyl-tRNAs. nih.govscienceopen.com Studies have shown that some N-methylated amino acids, including N-methyl-valine, can be incorporated with reasonable efficiency using this method. nih.govacs.org
Further enhancements have been achieved through ribosomal engineering and the use of accessory factors. nih.gov
Modified Ribosomes : Researchers have identified modified ribosomes with altered 23S rRNA nucleotides that can better accommodate the distortion caused by the N-methyl group, leading to improved incorporation yields for several N-methylated amino acids. nih.govacs.org
Elongation Factor P (EF-P) : Supplementing translation systems with elongation factor P (EF-P), which naturally facilitates the incorporation of proline (an N-alkylated amino acid), has been shown to boost the yields of peptides containing various N-methylated amino acids. nih.govacs.org
Engineered tRNAs : The use of engineered tRNA scaffolds that recruit translation factors more efficiently can also improve the incorporation of non-proteinogenic amino acids. nih.govoup.com
ATP-binding cassette family-F (ABC-F) proteins : More recently, certain ABC-F proteins like Uup have been shown to enhance the translation of peptides containing consecutive non-proteinogenic amino acids, including N-methyl-L-valine. oup.comoup.com The combination of EF-P and Uup has demonstrated a significant synergistic effect. nih.govoup.com
Despite these advances, the efficiency of incorporating sterically hindered residues like N-methyl-valine remains a challenge, with yields often being lower than for less bulky N-methylated amino acids like N-methyl-alanine. acs.org
| Method | N-Methylated Amino Acid(s) | Result | Reference |
| PURE system with pre-charged tRNA | N-Me-Val, N-Me-Leu, N-Me-Thr | Efficient single incorporation (>50% yield vs natural) | nih.gov |
| Wild-type ribosomes (S-30 system) | N-Me-Leu, N-Me-Ile | Low incorporation yields | acs.org |
| Modified ribosomes | Six N-methylated amino acids | Improved yields for nearly all tested | nih.govacs.org |
| Supplementation with EF-P | Most N-methylated amino acids studied | Improved yields | nih.govacs.org |
| Use of ABC-F protein (Uup) | N-Me-Val, N-Me-Leu, N-Me-Asp | Significantly enhanced incorporation (1.2-3.1 fold) | oup.com |
| Combination of Uup and EF-P | Two consecutive N-Me-Leu | Four-fold enhancement in incorporation | nih.govoup.com |
Exploration of Novel Biological Functions and Targets
N-methyl-valine is not merely a synthetic curiosity; it is a component of naturally occurring peptides with diverse biological activities and a valuable building block for creating novel therapeutic agents. google.comontosight.ai The N-methyl group can confer advantageous properties, such as increased resistance to proteolysis and improved cell permeability, making it an attractive modification in drug design. google.comchemsrc.com
Research is ongoing to explore new biological roles and applications for N-methyl-valine and its derivatives.
Anticancer Agents : N-methyl-valine is a key component in the structure of potent anticancer agents. For example, it is part of the pentapeptide structure of monomethyl auristatin F (MMAF), an anti-tubulin agent used in antibody-drug conjugates (ADCs). chemsrc.commedchemexpress.com The N-methyl-valine residue contributes to the compound's hydrophobicity and cell permeability. chemsrc.commedchemexpress.com
Peptide-Based Therapeutics : The incorporation of N-methyl-valine is explored in the development of new peptide-based drugs for various diseases, including in oncology and immunology, where enhanced stability and bioactivity are crucial. chemimpex.comchemimpex.com
Metabolic and Ergogenic Roles : As a derivative of the essential amino acid valine, N-methyl-valine and related compounds are investigated for their potential roles in metabolic pathways and as ergogenic (performance-enhancing) supplements. medchemexpress.commedchemexpress.com They may influence the secretion of anabolic hormones and help prevent exercise-induced muscle damage. medchemexpress.commedchemexpress.com
Biochemical Probes : Researchers use N-methyl-valine-containing peptides to study protein-protein interactions and enzyme activities, providing insights into metabolic processes and helping to identify potential new therapeutic targets. chemimpex.com
The future of N-methyl-valine research lies in continuing to unravel its influence on peptide structure and function, discovering new natural products that contain this residue, and leveraging its unique properties to design next-generation therapeutics and biochemical tools.
Advanced Computational Design and Prediction of N-Methylated Peptide Properties
The rational design of therapeutic peptides is increasingly reliant on sophisticated computational tools that can predict their structural and pharmacokinetic properties. The introduction of N-methyl groups, such as in N-Me-Val, adds a layer of complexity that challenges these predictive models but also offers a powerful method for optimizing peptide drug candidates.
Molecular dynamics (MD) simulations are a primary tool for exploring the conformational ensembles of N-methylated peptides. rsc.org However, the accuracy of these simulations is highly dependent on the force field used. Standard force fields may not adequately capture the subtle energetic differences between cis and trans conformers or the steric effects of the N-methyl group. Researchers have found that specialized, residue-specific force fields, such as RSFF2, can more accurately replicate the experimental structures of N-methylated cyclic peptides, provided the correct amide isomer configurations are known and enforced during simulation. rsc.org
New computational tools are being developed to address the specific challenges of non-canonical amino acids. frontiersin.org
Table 1: Computational Tools and Approaches for N-Methylated Peptide Design| Tool/Approach | Description | Application in N-Methylation | Reference |
|---|---|---|---|
| Rosetta | A software suite for macromolecular modeling. | Used for designing and predicting the structures of peptide macrocycles, including those with N-methylated residues. frontiersin.org | frontiersin.org |
| AutoRotLib | An automated tool for parameterizing non-canonical amino acids for use with Rosetta. | Enables the rapid inclusion of residues like N-Me-Val into Rosetta design protocols, expanding the chemical space for in silico screening. frontiersin.org | frontiersin.org |
| HighFold2 | An adaptation of AlphaFold-Multimer for predicting structures of peptides with unnatural amino acids. | Extends deep learning-based structure prediction to include N-methylated peptides by adding modules to characterize atom-level properties and modifying position encoding for cyclization. oup.com | oup.com |
| PeptideCLM | A chemical language model specifically designed for peptides. | Capable of predicting diverse properties, including membrane diffusion, for modified peptides containing N-methylation, D-amino acids, and cyclizations. biorxiv.org | biorxiv.org |
| Molecular Dynamics (MD) with Enhanced Sampling | Simulation technique to explore the conformational space of molecules. | Used to characterize the structural ensembles of N-methylated peptides and evaluate the performance of different force fields (e.g., RSFF2) in predicting their structures. rsc.org | rsc.org |
These computational methods are instrumental in predicting key drug-like properties. For instance, computational models have been used to create virtual libraries of N-methylated cyclic peptides to identify candidates with high membrane permeability. nih.gov By calculating properties like polar surface area and the propensity to form internal hydrogen bonds, these models can screen for peptides that are more likely to be orally bioavailable. This in silico screening accelerates the discovery process, allowing researchers to focus synthetic efforts on the most promising candidates. frontiersin.orgnih.gov
Translational Research and Clinical Development of N-Me-Val-Containing Peptides
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For peptides containing N-Me-Val and other N-methylated amino acids, this journey involves leveraging their unique properties to create effective drugs. N-methylation is a key strategy for overcoming the inherent weaknesses of natural peptides as drugs, such as poor metabolic stability and low membrane permeability. figshare.comacs.orgresearchgate.net
The incorporation of N-Me-Val can confer several advantages that are critical for clinical development:
Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, extending the peptide's half-life in the body. ub.edu
Enhanced Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can improve a peptide's ability to cross cell membranes, a crucial factor for targeting intracellular proteins and for achieving oral bioavailability. nih.govub.edu
Conformational Rigidity: The steric hindrance from the N-methyl group can lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for its target. figshare.commdpi.com
A prominent example of an N-Me-Val-containing peptide in clinical development is Cilengitide , a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-N-Me-Val). mdpi.com It was designed as a potent antagonist of αvβ3 and αvβ5 integrins, which are overexpressed in various cancers. mdpi.com The inclusion of the D-phenylalanyl-N-methyl-valine dipeptide was critical for constraining the RGD sequence into the correct conformation to bind the integrin receptors with high affinity. mdpi.com Although Cilengitide did not ultimately gain approval, its advancement into late-stage clinical trials demonstrated the viability of using N-methylated amino acids to create systemically active peptide drugs.
The development of peptides containing N-Me-Val and other N-methylated residues is an active area of research, with several compounds having been investigated in clinical trials for various indications, primarily in oncology.
Table 2: Examples of N-Methylated Peptides in Clinical Development
| Compound | Description | Role of N-Methylation | Reference |
|---|---|---|---|
| Cilengitide | A cyclic peptide containing N-Methyl-Valine, an integrin antagonist. | The N-Me-Val residue helps to fix the peptide into its bioactive conformation for high-affinity target binding. | mdpi.com |
| Aplidine (Plitidepsin) | A cyclic depsipeptide natural product used as an anticancer agent. | Contains multiple N-methylated amino acids that contribute to its conformation and biological activity. | ub.edu |
| TZT-1027 (Soblidotin) | A synthetic analog of dolastatin 10, an anticancer agent that inhibits tubulin polymerization. | Features N-methylated residues, including N-Me-Val, which are important for its potent cytotoxic activity. | ub.edu |
The successful ribosomal synthesis of peptides containing multiple N-methyl amino acids, including N-Me-Val, N-Me-Leu, and N-Me-Thr, opens up possibilities for creating large, combinatorial libraries of N-methylated peptides. figshare.comacs.orgnih.gov These libraries can be screened for novel therapeutic leads, accelerating the discovery of drug-like peptides. However, challenges remain. The synthesis of N-methyl-rich peptides can be difficult, and the structural modifications that improve pharmacokinetics can sometimes diminish biological activity. nih.govnih.gov Future research will focus on refining computational prediction methods and synthetic strategies to better balance these competing properties, paving the way for the next generation of N-Me-Val-containing peptide therapeutics.
Q & A
How can researchers determine the purity of N-Me-Val-OMe HCl using analytical techniques?
Basic Question
Methodological Answer:
To assess purity, combine chromatographic and spectroscopic methods:
- HPLC Analysis : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 210–220 nm. Compare retention times against a reference standard .
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm structural integrity and detect impurities. For example, the methyl ester group in this compound should show a singlet at ~3.6 ppm in -NMR .
- Potentiometric Titration : Adapt methods from HCl-HPO mixture analysis. Use NaOH as titrant and determine endpoints via first/second derivative plots of pH vs. volume .
What experimental strategies resolve contradictory data in the structural elucidation of this compound?
Advanced Question
Methodological Answer:
Contradictions in spectral or crystallographic data require multi-modal validation:
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water) and analyzing diffraction patterns .
- Computational Docking : Compare theoretical (DFT-optimized) and experimental IR/Raman spectra to validate functional groups .
- Multi-Spectral Correlation : Cross-validate NMR, MS, and UV-Vis data. For example, discrepancies in mass fragments may indicate degradation products requiring LC-MS/MS analysis .
What are the recommended protocols for safe handling and storage of this compound?
Basic Question
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash hands post-handling .
- Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis of the methyl ester group. Monitor for discoloration or precipitate formation, which indicate degradation .
How can researchers design stability studies for this compound under varying conditions?
Advanced Question
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (heat: 40–60°C, humidity: 75% RH, light: UV-Vis). Monitor degradation kinetics via HPLC at intervals (0, 7, 14 days) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life. For example, plot ln(k) vs. 1/T to calculate activation energy for hydrolysis .
Table 1: Example Stability Data (Hypothetical)
| Condition | Degradation Rate (k, day⁻¹) | Half-life (days) |
|---|---|---|
| 25°C, dry | 0.002 | 346 |
| 40°C, 75% RH | 0.015 | 46 |
| 60°C, dry | 0.030 | 23 |
How to adapt titration methods for quantitative analysis of this compound?
Basic Question
Methodological Answer:
- Procedure : Dissolve 0.1 g of this compound in 50 mL deionized water. Titrate with 0.1 M NaOH while monitoring pH.
- Endpoint Determination : Use Logger-Pro software to generate first (d(pH)/dV) and second (d²(pH)/dV²) derivative plots. The second derivative crossing zero indicates the equivalence point .
- Calculation : Moles of NaOH at the endpoint = Molarity × Volume. Assuming 1:1 stoichiometry, this equals moles of this compound .
What computational approaches are suitable for studying this compound’s interactions with biological targets?
Advanced Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., methotrexate targets). Set grid boxes around active sites and analyze binding energies (ΔG) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous solutions. Analyze RMSD and hydrogen-bonding patterns .
- QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
